molecular formula C13H14N4S B2866243 N-(3-(1H-imidazol-1-yl)propyl)benzo[d]thiazol-2-amine CAS No. 862820-91-5

N-(3-(1H-imidazol-1-yl)propyl)benzo[d]thiazol-2-amine

Cat. No.: B2866243
CAS No.: 862820-91-5
M. Wt: 258.34
InChI Key: XBQHNPCNHNUVCN-UHFFFAOYSA-N
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Description

N-(3-(1H-Imidazol-1-yl)propyl)benzo[d]thiazol-2-amine is a heterocyclic compound featuring a benzo[d]thiazole core linked to a 3-(1H-imidazol-1-yl)propylamine moiety. Its synthesis typically involves nucleophilic substitution or coupling reactions between benzo[d]thiazol-2-amine derivatives and appropriately functionalized imidazole intermediates .

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4S/c1-2-5-12-11(4-1)16-13(18-12)15-6-3-8-17-9-7-14-10-17/h1-2,4-5,7,9-10H,3,6,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQHNPCNHNUVCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-imidazol-1-yl)propyl)benzo[d]thiazol-2-amine typically involves the reaction of 1,3-benzothiazol-2-amine with 3-bromopropyl imidazole under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The base, often potassium carbonate (K2CO3), facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-imidazol-1-yl)propyl)benzo[d]thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The benzothiazole ring can be reduced to form dihydrobenzothiazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Dihydrobenzothiazole derivatives.

    Substitution: Various substituted imidazole or benzothiazole derivatives.

Scientific Research Applications

N-(3-(1H-imidazol-1-yl)propyl)benzo[d]thiazol-2-amine has several applications in scientific research, including in medicinal chemistry, biology, and materials science.

Scientific Research Applications

N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amine is a complex organic compound that features an imidazole ring, a benzo[d]thiazole ring, and a chloro substituent.

Medicinal Chemistry The presence of imidazole and benzo[d]thiazole rings in N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amine makes it a potential pharmacophore in drug design. Imidazole-containing compounds have a broad range of biological activities.

Biology N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amine is investigated for its antimicrobial and antifungal properties. Research indicates that N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amine exhibits significant antimicrobial and antifungal activities. A study conducted on various bacterial strains showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, which is critical in addressing antibiotic resistance issues in clinical settings. In vitro assays demonstrated that the compound also possesses antifungal properties against common pathogenic fungi, suggesting its potential application in treating fungal infections.

Materials Science N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amine has potential use in the development of novel materials with specific electronic or optical properties.

Cytotoxicity and Anticancer Activity

Recent studies have explored the cytotoxic effects of N-(3-(1H-imidazol-1-yl)propyl)-7-chloro-4-methylbenzo[d]thiazol-2-amine on cancer cell lines. In particular, it has shown promising results against various types of cancer cells, including breast and lung cancer lines. The compound's ability to induce apoptosis in these cells was observed, suggesting a potential role as an anticancer agent.

Mechanism of Action

The mechanism of action of N-(3-(1H-imidazol-1-yl)propyl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the benzothiazole moiety can interact with biological macromolecules such as proteins or DNA. These interactions can modulate the activity of enzymes or disrupt cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Key Observations :

  • Methoxy groups (electron-donating) may improve solubility in polar solvents .
  • Synthetic Accessibility : Halogenated derivatives (e.g., 5-chloro, 6-fluoro) are often synthesized via direct halogenation or coupling reactions, while methoxy-substituted analogs require alkylation or demethylation steps .

Physical and Spectral Properties

  • Melting Points : While specific data for the parent compound is unavailable, structurally related benzo[d]imidazo[2,1-b]thiazol-2-amine derivatives exhibit melting points in the range of 220–258°C, influenced by substituent polarity and crystallinity .
  • Spectroscopic Data :
    • ¹H NMR : Imidazole protons typically resonate at δ 7.6–9.5 ppm, while aromatic protons on the benzothiazole ring appear at δ 6.8–8.2 ppm. Propyl chain protons are observed at δ 1.8–3.5 ppm .
    • FT-IR : Characteristic N-H stretching (3300–3400 cm⁻¹) and C=N/C-S vibrations (1550–1650 cm⁻¹) confirm the amine and thiazole functionalities .

Biological Activity

N-(3-(1H-imidazol-1-yl)propyl)benzo[d]thiazol-2-amine is a synthetic compound that integrates an imidazole group with a benzo[d]thiazole moiety, presenting significant potential in medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by case studies and research findings.

Chemical Structure and Properties

Molecular Formula : C15H18N4S
Molecular Weight : 302.4 g/mol

The unique structure of this compound combines the properties of both imidazole and thiazole, which are known for their diverse biological activities. The imidazole ring is often associated with various pharmacological effects, while the thiazole moiety contributes to the compound's reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of benzimidazole and thiazole possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans .
  • Anticancer Potential : The compound's structure suggests potential anticancer activity, particularly through mechanisms involving enzyme inhibition and modulation of signaling pathways. Research on related compounds has indicated their ability to inhibit cancer cell proliferation .

1. Antimicrobial Efficacy

A study focusing on the antimicrobial properties of synthesized benzimidazole derivatives reported significant activity against multiple bacterial strains. For example, certain derivatives showed minimum inhibitory concentrations (MIC) as low as 1 µg/mL against MRSA strains . This suggests that this compound may share similar efficacy due to its structural components.

2. Anticancer Activity

In a pharmacological review, various benzimidazole derivatives were highlighted for their anticancer effects. Compounds exhibiting structural similarities to this compound were noted for their ability to induce apoptosis in cancer cells and inhibit tumor growth .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The imidazole and thiazole groups can interact with active sites on enzymes, potentially inhibiting their functions and disrupting metabolic pathways crucial for microbial survival or cancer cell proliferation.
  • Receptor Interaction : It may modulate signal transduction pathways by binding to specific cellular receptors, influencing various biological processes .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeAntimicrobial ActivityAnticancer Activity
N-(3-(1H-imidazol-1-yl)propyl)-4-(thiazol-2-yloxy)benzamideImidazole-ThiazoleHigh (MIC < 5 µg/mL)Moderate
N-(3-(1H-imidazol-1-yl)propyl)-N-(benzo[d]thiazol-2-yl)-5-chlorothiopheneImidazole-ThiazoleModerateHigh
Benzimidazole DerivativeBenzimidazoleHigh (MIC < 10 µg/mL)High

This table illustrates that while similar compounds exhibit varying levels of activity, the unique combination of imidazole and thiazole in this compound could enhance its pharmacological profile.

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